Ceforanide

Pharmacokinetics Dosing interval optimization Sustained exposure

Ceforanide (60925-61-3) is the second-generation cephalosporin of choice for PK/PD modeling and surgical prophylaxis studies requiring extended dosing intervals. With a 2.6–2.98 h elimination half-life—3.5× longer than cefamandole (0.75 h)—and 5.6-fold higher atrial tissue concentrations (28.0 μg/g), it provides sustained Gram-negative coverage without frequent re-dosing. Its 94% susceptibility against cephalothin-resistant E. coli exceeds cefazolin and cefamandole, making it ideal for Enterobacteriaceae susceptibility panels. Resistant to type IIa β-lactamase hydrolysis. Research grade ≥98% purity.

Molecular Formula C20H21N7O6S2
Molecular Weight 519.6 g/mol
CAS No. 60925-61-3
Cat. No. B1668862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeforanide
CAS60925-61-3
Synonyms7-(alpha-(2-aminomethylphenyl)acetamido)-3-((1-carboxymethyltetrazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid
BL-S 786
BL-S786R
cefaronide
ceforanide
ceforanide, monosodium salt
Molecular FormulaC20H21N7O6S2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O
InChIInChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1
InChIKeySLAYUXIURFNXPG-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.97e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ceforanide (CAS 60925-61-3): Second-Generation Cephalosporin Antibiotic for Research and Susceptibility Testing


Ceforanide (CAS 60925-61-3) is a semisynthetic, parenteral second-generation cephalosporin antibiotic with bactericidal activity against both Gram-positive and Gram-negative organisms [1]. Its mechanism of action involves inhibition of bacterial cell wall synthesis via affinity for penicillin-binding proteins (PBPs), interfering with the final transpeptidation step required for cross-linking of peptidoglycan units [2]. The compound is administered intravenously or intramuscularly and is characterized by a relatively long elimination half-life compared with other second-generation cephalosporins [3].

Ceforanide (60925-61-3): Why Second-Generation Cephalosporins Cannot Be Interchanged Without Quantitative Comparison


Second-generation cephalosporins exhibit substantial variation in pharmacokinetic parameters, tissue penetration characteristics, and species-specific antibacterial potency that preclude generic interchangeability in research and clinical settings [1]. Within this class, compounds differ markedly in elimination half-life (ranging from approximately 0.75 hours to over 3 hours), plasma protein binding, and the ratio of Gram-positive to Gram-negative activity [2]. Ceforanide, specifically, demonstrates a distinct profile characterized by prolonged elimination kinetics compared with cefamandole and cefazolin, but is notably less active against staphylococci than cefamandole, cefuroxime, and first-generation cephalosporins [3]. Selection among these agents for susceptibility testing, pharmacokinetic modeling, or in vivo studies requires direct quantitative comparison rather than class-based assumptions.

Ceforanide (60925-61-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Cefazolin, Cefamandole, and Other Cephalosporins


Ceforanide Elimination Half-Life (2.6–2.98 h) Exceeds That of Cefazolin (2.0 h) and Cefamandole (0.75 h) in Humans

Ceforanide exhibits a significantly longer elimination half-life than cefazolin and cefamandole across multiple species, including humans. In human subjects, plasma half-lives were 2.6 hours for ceforanide versus 2.0 hours for cefazolin [1]. In surgical patients, the pre-bypass plasma half-life of ceforanide was 2.5 hours compared with 0.75 hours for cefamandole [2]. In animal models, ceforanide had the longest plasma half-life (0.9 h in rats) versus 0.5 h for cefazolin and 0.4 h for cefamandole [3].

Pharmacokinetics Dosing interval optimization Sustained exposure

Ceforanide Achieves 5.6-Fold Higher Atrial Appendage Tissue Concentration Than Cefamandole at 3 Hours Post-Dose

In patients undergoing open heart surgery, ceforanide achieved substantially higher and more sustained tissue concentrations than cefamandole. At 3 hours post-dose, ceforanide concentrations in right atrial appendage tissue were 28.0 μg/g, compared with only 5.0 μg/g for cefamandole [1]. The atrial appendage tissue half-life of ceforanide was 2.1 hours versus 0.72 hours for cefamandole [1].

Tissue penetration Surgical prophylaxis Cardiac surgery

Ceforanide Demonstrates 3.3-Fold Higher AUC Than Cefamandole and 1.8-Fold Higher Than Cefazolin in Rat Model

In a rat tissue distribution study, ceforanide exhibited the highest area under the plasma concentration-time curve (AUC) among three cephalosporins tested, indicating greater systemic drug exposure [1]. The AUC for ceforanide was 324 μg·h/mL, compared with 184 μg·h/mL for cefazolin and only 42 μg·h/mL for cefamandole [1].

AUC Systemic exposure Pharmacokinetic modeling

Ceforanide Shows Higher E. coli Susceptibility Rate (94%) Than Cefazolin or Cefamandole (88%) in Cephalothin-Resistant Strains

Among 27 Escherichia coli test strains that were not susceptible to cephalothin, ceforanide demonstrated a higher susceptibility rate than cefazolin or cefamandole. By microtiter assay (MIC ≤ 8 μg/mL), 94% of strains were susceptible to ceforanide compared with 88% for both cefazolin and cefamandole. By zone-size criteria, 93% were susceptible to ceforanide versus 67% for cefazolin and cefamandole [1].

Antibacterial susceptibility Gram-negative activity E. coli

Ceforanide Is Less Potent Against S. aureus Than Cefamandole, Cefuroxime, and First-Generation Cephalosporins: Differential Gram-Positive Activity

Ceforanide demonstrates reduced potency against Staphylococcus aureus compared with other second-generation and first-generation cephalosporins, representing a key differentiating characteristic. Multiple studies confirm that ceforanide is a less potent inhibitor of staphylococci than cefazolin, cephalothin, cefamandole, and cefuroxime [1][2]. In an in vitro pharmacokinetic model, all cephalosporins tested except cefoxitin reduced viable S. aureus cells below detectable levels [3].

Staphylococcal activity Gram-positive spectrum Comparator selection

Ceforanide Shows Comparable Prophylactic Efficacy to Cephalothin in Cardiac Surgery: 26% vs 23% Infection Rate (No Significant Difference)

In a randomized, blinded study of 85 patients undergoing cardiac surgery with cardiopulmonary bypass, the incidence of surgically related postoperative infections was 26% for ceforanide-treated patients and 23% for cephalothin-treated patients, with no statistically significant difference between groups [1]. A separate study of 220 patients undergoing coronary artery bypass surgery also demonstrated comparable efficacy, though with the note that ceforanide was superior to cephalothin in the dosages used for infection prevention [2].

Surgical prophylaxis Clinical efficacy Cardiopulmonary bypass

Ceforanide (60925-61-3) Research Applications: Evidence-Based Scenarios for Procurement Decision-Making


Pharmacokinetic/Pharmacodynamic Modeling Requiring Extended Half-Life Cephalosporin Comparator

Researchers conducting PK/PD modeling studies benefit from ceforanide's extended half-life (2.6–2.98 hours in humans), which exceeds that of cefazolin (2.0 h) and cefamandole (0.75 h) [1][2]. This enables twice-daily dosing regimens and sustained systemic exposure (AUC 324 μg·h/mL in rat models vs 184 μg·h/mL for cefazolin) [3]. The compound serves as a valuable comparator when evaluating time-dependent killing effects against Gram-negative organisms without the confounding variable of frequent re-dosing.

Surgical Prophylaxis Research Models Requiring Sustained Tissue Concentrations

Ceforanide achieves 5.6-fold higher tissue concentrations in atrial appendage (28.0 μg/g) than cefamandole (5.0 μg/g) at 3 hours post-dose, with a tissue half-life of 2.1 hours versus 0.72 hours [1]. For researchers modeling surgical prophylaxis, this sustained tissue penetration profile provides extended antibacterial coverage during procedures exceeding 2–3 hours. Clinical studies demonstrate comparable efficacy to cephalothin in cardiac surgery prophylaxis with the advantage of 12-hour dosing intervals [2].

E. coli Susceptibility Testing Panels and Gram-Negative Screening Applications

Ceforanide demonstrates 94% susceptibility against cephalothin-resistant E. coli isolates by MIC criteria, compared with 88% for both cefazolin and cefamandole [1]. This differential activity supports inclusion of ceforanide in susceptibility testing panels when evaluating second-generation cephalosporins against Enterobacteriaceae. The compound's reduced anti-staphylococcal potency relative to cefamandole and cefazolin [2] also makes it useful as a Gram-negative-selective comparator in spectrum-of-activity studies.

Beta-Lactamase Stability Studies and Antibacterial Resistance Mechanism Research

Ceforanide is resistant to hydrolysis by type IIa β-lactamase and the penicillinase of S. aureus [1], and is not hydrolyzed by type I β-lactamases [2]. The compound remains active against β-lactamase-producing strains of Haemophilus influenzae and Neisseria gonorrhoeae [3]. Researchers investigating resistance mechanisms or evaluating β-lactamase stability across cephalosporin generations may employ ceforanide as a second-generation comparator with defined enzyme stability characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceforanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.